2-[(3-Chlorophenyl)methyl]piperidinehydrochloride
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Overview
Description
2-[(3-chlorophenyl)methyl]piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chlorophenyl)methyl]piperidine hydrochloride typically involves the reaction of 3-chlorobenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-chlorophenyl)methyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Corresponding oxidized derivatives.
Reduction: Reduced derivatives with the removal of the chlorine atom.
Substitution: Substituted derivatives with different nucleophiles replacing the chlorine atom.
Scientific Research Applications
2-[(3-chlorophenyl)methyl]piperidine hydrochloride has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[(3-chlorophenyl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets in the body. The compound may act as an antagonist or agonist at certain receptors, leading to various pharmacological effects. The exact molecular pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound with a similar structure but without the chlorophenyl group.
3-chlorobenzyl chloride: A precursor used in the synthesis of 2-[(3-chlorophenyl)methyl]piperidine hydrochloride.
Other piperidine derivatives: Compounds with similar piperidine rings but different substituents.
Uniqueness
2-[(3-chlorophenyl)methyl]piperidine hydrochloride is unique due to the presence of the 3-chlorophenyl group, which imparts specific chemical and pharmacological properties
Properties
Molecular Formula |
C12H17Cl2N |
---|---|
Molecular Weight |
246.17 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C12H16ClN.ClH/c13-11-5-3-4-10(8-11)9-12-6-1-2-7-14-12;/h3-5,8,12,14H,1-2,6-7,9H2;1H |
InChI Key |
LZJJKYGDQKNRLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CC2=CC(=CC=C2)Cl.Cl |
Origin of Product |
United States |
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